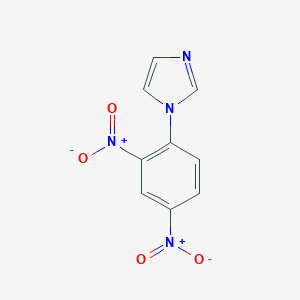

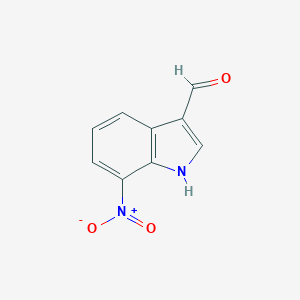

7-Nitroindole-3-carboxyaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

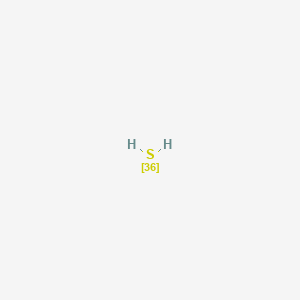

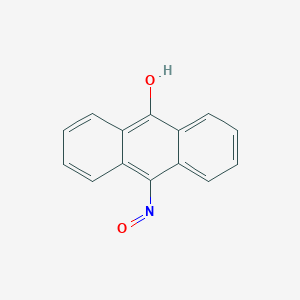

7-Nitroindole-3-carboxyaldehyde is a chemical compound with the molecular formula C9H6N2O3 . It has sparked interest in various fields of research due to its unique physical and chemical properties.

Chemical Reactions Analysis

The reactivity of 3-nitroindoles with electron-rich species has been studied. Exploiting the electrophilic reactivity of 3-nitroindole derivatives has recently been put at the heart of a wide range of new, albeit challenging, chemical reactions .Applications De Recherche Scientifique

-

Biosynthesis of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis

- Application Summary : Indolic secondary metabolites play an important role in pathogen defense in cruciferous plants. In Arabidopsis, derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile .

- Methods of Application : Based on feeding experiments combined with nontargeted metabolite profiling, their composition in nontreated and silver nitrate (AgNO3)-treated leaf tissue was comprehensively analyzed .

- Results or Outcomes : Major derivatives identified include glucose conjugates of 5-hydroxyindole-3-carbaldehyde, ICOOH, and 6-hydroxyindole-3-carboxylic acid .

-

N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation

- Application Summary : The work focuses on synthesizing indole-3-carboxaldehyde derivatives with N-alkyl/aryl substitutions, aiming for favorable yields .

- Methods of Application : Indole-3-carboxaldehyde undergoes a copper-catalyzed reaction with various dihalides in basic conditions to form various N-substituted derivatives .

- Results or Outcomes : The structural characterization of these N-substituted derivatives was achieved using 1H and 13C-NMR, FT-IR, LC–MS and SC-XRD analytical methods .

-

Antibacterial, Antiviral, Antifungal, and Antioxidant Activities

- Application Summary : The bioactive indole nucleus of indole-3-carboxaldehyde has resulted in a fascinating array of properties, including antibacterial, antiviral, antifungal, and antioxidant activities .

- Methods of Application : The specific methods of application vary depending on the type of activity being studied (antibacterial, antiviral, etc.). Typically, this involves exposing the pathogen or oxidative agent to the compound and observing the effects .

- Results or Outcomes : The study does not provide specific outcomes related to these activities. More research is needed to understand the potential benefits and mechanisms of action .

-

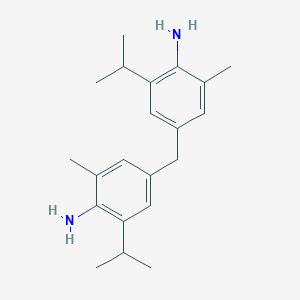

Synthesis of Bis-Indole Derivatives

- Application Summary : Bis-indole derivatives were formed by a microwave-assisted method and were explored for their attractive chemical architecture .

- Methods of Application : The synthesis involves a copper-catalyzed reaction with various dihalides in basic conditions .

- Results or Outcomes : The structural characterization of these N-substituted derivatives was achieved using 1H and 13C-NMR, FT-IR, LC–MS and SC-XRD analytical methods .

Propriétés

IUPAC Name |

7-nitro-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-5-6-4-10-9-7(6)2-1-3-8(9)11(13)14/h1-5,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGKBVRTGVODMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376211 |

Source

|

| Record name | 7-Nitroindole-3-carboxyaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitroindole-3-carboxyaldehyde | |

CAS RN |

10553-14-7 |

Source

|

| Record name | 7-Nitro-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10553-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Nitroindole-3-carboxyaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

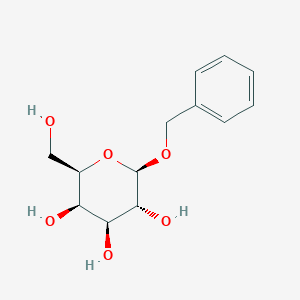

![[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate](/img/structure/B88114.png)

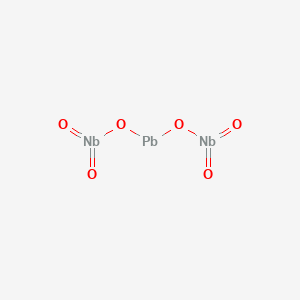

![8-Methylthieno[2,3-g][1,3]benzothiazol-2-amine](/img/structure/B88125.png)